molecular formula C13H15NO2S B7875465 N-Benzyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide

N-Benzyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide

Cat. No.: B7875465
M. Wt: 249.33 g/mol
InChI Key: SGQYFIWUYIKDNN-UHFFFAOYSA-N
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Description

N-Benzyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide: is a synthetic organic compound known for its diverse applications, particularly in the field of agriculture as a fungicide. It is also referred to as Carboxin . This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and an oxathiine ring, making it a valuable subject of study in various scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide typically involves the following steps:

    Formation of the Oxathiine Ring: The oxathiine ring is synthesized through a cyclization reaction involving a thiol and an epoxide. This step requires specific conditions such as the presence of a base (e.g., sodium hydroxide) and a solvent like ethanol.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction. Benzyl chloride is commonly used as the benzylating agent, and the reaction is carried out in the presence of a base such as potassium carbonate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group. This is achieved by reacting the intermediate compound with an appropriate amine, such as aniline, under conditions that facilitate amide bond formation, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-Benzyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide can undergo oxidation reactions, particularly at the sulfur atom in the oxathiine ring. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: N-bromosuccinimide (NBS), benzyl chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives and other substituted benzyl compounds.

Scientific Research Applications

Chemistry

In chemistry, N-Benzyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide is used as a model compound to study the reactivity of oxathiine rings and the effects of various substituents on chemical stability and reactivity.

Biology

Biologically, this compound is significant due to its antifungal properties. It is used to study the inhibition of fungal growth and the mechanisms by which it disrupts fungal cell processes.

Medicine

In medicine, research focuses on its potential as an antifungal agent. Studies investigate its efficacy against various fungal pathogens and its potential use in treating fungal infections.

Industry

Industrially, this compound is primarily used as a fungicide in agriculture. It helps protect crops from fungal diseases, thereby improving yield and quality.

Mechanism of Action

The primary mechanism of action of N-Benzyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide involves the inhibition of succinate dehydrogenase, an enzyme crucial for the fungal respiratory chain . By binding to the enzyme’s active site, the compound disrupts the electron transport chain, leading to reduced ATP production and ultimately causing fungal cell death.

Comparison with Similar Compounds

Similar Compounds

    Thiabendazole: Another antifungal agent with a different mechanism of action, primarily used to treat fungal infections in humans and animals.

    Fluconazole: A widely used antifungal medication that inhibits the synthesis of ergosterol, a key component of fungal cell membranes.

    Azoxystrobin: A fungicide used in agriculture that inhibits mitochondrial respiration in fungi.

Uniqueness

N-Benzyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide is unique due to its specific inhibition of succinate dehydrogenase, which distinguishes it from other antifungal agents that target different pathways or cellular components. Its structural features, such as the oxathiine ring and benzyl group, also contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-10-12(17-8-7-16-10)13(15)14-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQYFIWUYIKDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SCCO1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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